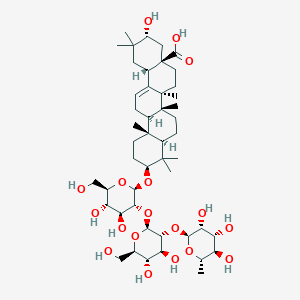
myristoyl-CoA(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristoyl-CoA can be synthesized through the catalytic conversion of myristic acid and coenzyme A. The reaction involves the activation of myristic acid with ATP to form myristoyl-AMP, which then reacts with coenzyme A to produce myristoyl-CoA(4-) . The reaction conditions typically require the presence of acyl-CoA synthetase and magnesium ions as cofactors .
Industrial Production Methods: Industrial production of myristoyl-CoA(4-) involves similar biochemical pathways but on a larger scale. The process includes the use of ion-exchange column chromatography, differential solubilization, and adsorption techniques to purify the product . These methods ensure the efficient production of myristoyl-CoA(4-) with high purity.
Chemical Reactions Analysis
Types of Reactions: Myristoyl-CoA primarily undergoes lipidation reactions, specifically N-myristoylation, where the myristoyl group is transferred to the N-terminal glycine residue of proteins . This reaction is catalyzed by N-myristoyltransferase .
Common Reagents and Conditions: The common reagents used in these reactions include myristic acid, coenzyme A, ATP, and acyl-CoA synthetase . The reaction conditions often involve physiological pH and temperature, along with the presence of magnesium ions .
Major Products: The major product of the N-myristoylation reaction is the myristoylated protein, which plays a significant role in various cellular processes .
Scientific Research Applications
Myristoyl-CoA has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, myristoyl-CoA(4-) is used as a substrate in enzymatic studies to understand the mechanisms of protein lipidation .
Biology: In biological research, myristoyl-CoA(4-) is crucial for studying protein-protein interactions, signal transduction pathways, and cellular localization of proteins .
Medicine: In medicine, myristoyl-CoA(4-) is investigated for its role in various diseases, including infectious diseases, parasitic diseases, and cancers . It is also used in the development of N-myristoyltransferase inhibitors as potential therapeutic agents .
Industry: In the industrial sector, myristoyl-CoA(4-) is used in the production of myristoylated proteins, which have applications in biotechnology and pharmaceuticals .
Mechanism of Action
Myristoyl-CoA exerts its effects through the process of N-myristoylation, where the myristoyl group is transferred to the N-terminal glycine residue of target proteins . This modification enhances the hydrophobicity of the protein, facilitating its association with cellular membranes . The molecular targets of myristoyl-CoA(4-) include various signaling proteins, enzymes, and structural proteins involved in cellular processes .
Comparison with Similar Compounds
- Palmitoyl-CoA
- Stearoyl-CoA
- Oleoyl-CoA
Comparison: Myristoyl-CoA is unique due to its specific role in N-myristoylation, a modification that is essential for the proper functioning of many eukaryotic and viral proteins . While palmitoyl-CoA and stearoyl-CoA also participate in lipidation reactions, they are primarily involved in S-palmitoylation and other acylation processes . Myristoyl-CoA’s specificity for N-myristoylation makes it a critical compound in the study of protein lipidation and its implications in health and disease .
Properties
Molecular Formula |
C35H58N7O17P3S-4 |
|---|---|
Molecular Weight |
973.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
DUAFKXOFBZQTQE-QSGBVPJFSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Synonyms |
coenzyme A, tetradecanoyl- myristoyl-CoA myristoyl-coenzyme A S-tetradecanoyl-coenzyme A tetradecanoyl-CoA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,4R,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1263108.png)
![[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263109.png)

![(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263111.png)

![4-[(6-chloro-1H-benzimidazol-2-yl)amino]benzoic acid](/img/structure/B1263113.png)
![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)




